1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane is a versatile reagent known for its ability to introduce a bicyclobutane group onto various amines and thiols without affecting other functional groups . This compound is often referred to as a “spring-loaded” electrophile due to its high reactivity and utility in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with bicyclo[1.1.0]butane under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory-scale preparations, with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane primarily undergoes substitution reactions, particularly with amines and thiols . It can also participate in cycloaddition reactions due to the strained nature of the bicyclobutane ring .
Common Reagents and Conditions
Amines and Thiols: The compound reacts readily with primary and secondary amines and thiols under mild conditions, often in the presence of a base such as triethylamine.
Cycloaddition Reactions: These reactions typically require specific catalysts or high temperatures to facilitate the opening of the bicyclobutane ring.
Major Products
The major products formed from these reactions are typically substituted amines or thiols with a bicyclobutane moiety attached . These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane exerts its effects involves the strain-release amination process . The bicyclobutane ring is highly strained, and its opening releases significant energy, driving the reaction forward . This strain-release mechanism allows for the efficient introduction of the bicyclobutane group into target molecules .
Comparison with Similar Compounds
Similar Compounds
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[2.1.0]pentane: Another reagent used for similar purposes, but with a different ring structure.
1-Bicyclo[1.1.1]pentylamine hydrochloride: Used for introducing bicyclopentane groups.
1-Chloro-1,2-benziodoxol-3(1H)-one: A reagent used for different types of cycloaddition reactions.
Uniqueness
1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane is unique due to its specific ability to introduce bicyclobutane groups without affecting other functional groups . This makes it particularly valuable in complex synthetic pathways where selectivity is crucial .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonylbicyclo[1.1.0]butane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2S/c11-7-1-8(12)3-9(2-7)15(13,14)10-4-6(10)5-10/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHUKKDIEBKYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.